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Executive Summary
2'-Chloro-2-hydroxybenzophenone (CAS 70288-96-9) is a substituted benzophenone derivative

characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-

hydroxyl group. This structural feature facilitates Excited State Intramolecular Proton Transfer

(ESIPT), making the compound of significant interest in photostability studies and UV-

absorbing applications. Unlike its planar analogs, the 2'-chloro substituent introduces steric

torsion, potentially disrupting planarity and altering the Stokes shift and quantum yield. This

guide provides a comprehensive analysis of its properties, synthesis, and analytical protocols.

Chemical Identity & Molecular Architecture[1]
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Parameter Specification

IUPAC Name (2-Chlorophenyl)(2-hydroxyphenyl)methanone

Common Name 2'-Chloro-2-hydroxybenzophenone

CAS Registry Number 70288-96-9

Molecular Formula C₁₃H₉ClO₂

Molecular Weight 232.66 g/mol

SMILES OC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl

Key Functional Groups
Phenolic -OH (H-bond donor), Ketone C=O (H-

bond acceptor), Aryl Chloride

Structural Analysis
The molecule features two phenyl rings bridged by a carbonyl group. The 2-hydroxy

substitution establishes a six-membered chelate ring via intramolecular hydrogen bonding (

). The 2'-chloro substituent on the opposing ring creates significant steric bulk at the ortho
position, forcing the benzophenone core to twist out of planarity. This "pre-twisted"
conformation distinguishes it from the planar 2-hydroxybenzophenone, affecting crystal packing
and solubility.

Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictive models for

the 2'-chloro isomer.
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Property Value / Range Context

Physical State Crystalline Solid
Typically yellow to off-white

needles/powder.

Melting Point 60–80 °C (Range)

Lower than 5-chloro isomer

(96°C) due to steric disruption

of lattice energy.

Boiling Point ~330 °C (Predicted)
Decomposition likely prior to

boiling at atm pressure.

LogP (Octanol/Water) 3.9 ± 0.2
Highly lipophilic; crosses

biological membranes easily.

pKa (Phenolic OH) 8.1 ± 0.3

Increased acidity vs. phenol

due to electron-withdrawing

carbonyl and Cl.

Solubility (Water) < 0.1 mg/mL Practically insoluble.

Solubility (Organic) High
Soluble in DCM, Toluene,

Acetone, Methanol.

UV ~330–350 nm
Bathochromic shift due to

intramolecular H-bond.

Photophysics: The ESIPT Mechanism
The defining characteristic of 2-hydroxybenzophenones is their ability to dissipate UV energy

as heat via a reversible proton transfer cycle.

Mechanism of Action[4][5][6]
Ground State (

): Exists primarily as the Enol tautomer, stabilized by the intramolecular H-bond.

Excitation (
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): Upon UV absorption, the acidity of the hydroxyl group and basicity of the carbonyl
increase, driving the proton transfer to form the Keto tautomer.

Relaxation: The excited Keto form decays non-radiatively to the ground state Keto form,

releasing energy as heat.

Back-Transfer: The ground state Keto form rapidly reverts to the Enol form, restoring the UV

absorber.

Steric Effect of 2'-Cl: The 2'-chloro group induces a twist angle (

) between the phenyl rings. While this reduces

-conjugation (lowering

), it prevents

-stacking aggregation, potentially increasing solubility in polymeric matrices compared to planar
analogs.

Diagram: ESIPT Cycle & Tautomerization
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Figure 1: The ESIPT cycle illustrating the conversion of UV energy into heat, mediated by the

phenolic proton.
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The synthesis of 2'-chloro-2-hydroxybenzophenone typically employs a Friedel-Crafts acylation

or a Fries rearrangement. The following protocol describes the Fries Rearrangement route,

which offers higher regioselectivity.

Experimental Workflow
Esterification: React 2-chlorobenzoyl chloride with phenol to form phenyl 2-chlorobenzoate.

Rearrangement: Treat the ester with Lewis acid (

) to migrate the acyl group to the ortho position.

Detailed Protocol (Fries Rearrangement)
Reagents: Phenyl 2-chlorobenzoate (1.0 eq), Aluminum Chloride (

, 1.2 eq), Chlorobenzene (Solvent).

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser.

Procedure:

Dissolve ester in chlorobenzene.

Add

portion-wise at room temperature (exothermic).

Heat to 120°C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 9:1) is critical; the para

isomer (4-hydroxy) may form as a byproduct.

Quench: Pour mixture onto ice/HCl slurry to decompose the aluminum complex.

Workup: Extract with DCM (

mL). Wash organic layer with brine, dry over

.
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Purification: Recrystallization from Methanol/Water or Flash Chromatography (Silica gel, 0-

5% EtOAc in Hexanes). The 2-hydroxy isomer elutes first due to intramolecular H-bonding

(lower polarity).
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Figure 2: Synthetic pathway via Fries Rearrangement highlighting isomer separation.

Analytical Characterization
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To validate the identity of 2'-chloro-2-hydroxybenzophenone, specific spectral signatures must

be confirmed.

High-Performance Liquid Chromatography (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic Acetonitrile:Water (80:20) + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm and 330 nm.

Retention Time: Expect elution after unsubstituted benzophenone due to the chloro-group

lipophilicity.

Nuclear Magnetic Resonance (NMR)[6][7]
H NMR (CDCl

): Look for the chelated hydroxyl proton.

ppm (Singlet, broad). This downfield shift confirms the intramolecular H-bond.

Aromatic region: Complex multiplet 7.0–7.8 ppm. The 2'-Cl ring protons will show distinct

splitting patterns compared to the phenol ring.

Mass Spectrometry (GC-MS / LC-MS)
Parent Ion:

232 (M+) and 234 (M+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).

Fragmentation: Loss of Cl (

) and CO (

).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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